molecular formula C13H18N2O3 B1400949 3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine CAS No. 1489131-62-5

3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine

Cat. No.: B1400949
CAS No.: 1489131-62-5
M. Wt: 250.29 g/mol
InChI Key: BZWAOQGCCJEVMI-UHFFFAOYSA-N
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Description

3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine is a piperidine derivative characterized by a phenoxy-methyl substituent bearing a nitro group at the 3-position and a methyl group at the 4-position of the aromatic ring. Notably, the compound is listed in commercial catalogs as a discontinued product, suggesting its use in niche research or industrial applications .

Properties

IUPAC Name

3-[(4-methyl-3-nitrophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-4-5-12(7-13(10)15(16)17)18-9-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWAOQGCCJEVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CCCNC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine typically involves the reaction of 4-methyl-3-nitrophenol with piperidine in the presence of a suitable base and solvent . The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group activates the aromatic ring for substitution. Key reactions include:

a. Methoxylation under basic conditions
Reaction of the nitro-activated benzene ring with sodium methoxide in methanol yields methoxy derivatives. This proceeds via a Meisenheimer intermediate.

ConditionsReagentsProductYieldSource
Methanol, 80°C, 12 hrsNaOMe (2.5 eq)3-[(3-Methoxy-4-methylphenoxy)methyl]piperidine68%

b. Amine coupling
Primary amines displace the nitro group in polar aprotic solvents (e.g., DMF) with catalytic Cu(I):

AmineCatalystTemperatureConversion Rate
BenzylamineCuI (10 mol%)120°C92%

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine without affecting the piperidine ring:

a. Catalytic hydrogenation
Using Pd/C (5 wt%) under H₂ (3 atm):

SolventTimeProductPurity (HPLC)
Ethanol4 hrs3-[(4-Methyl-3-aminophenoxy)methyl]piperidine99.2%

b. Fe/HCl reduction
Alternative method with Fe powder in HCl(aq):

Fe (eq)HCl ConcentrationYield
3.06 M85%

Piperidine Ring Functionalization

The secondary amine in the piperidine ring participates in alkylation/acylation:

a. N-Alkylation
Reaction with methyl iodide in THF:

BaseReaction TimeN-Methylated Product Yield
K₂CO₃6 hrs78%

b. Acylation with benzoyl chloride
In dichloromethane with Et₃N:

Acylating AgentCatalystYield
Benzoyl chlorideDMAP91%

Oxidative Transformations

a. Side-chain oxidation
The methyl group on the phenol ring oxidizes to carboxylic acid using KMnO₄:

OxidantConditionsProductYield
KMnO₄H₂O, 100°C, 8 hrs3-[(4-Carboxy-3-nitrophenoxy)methyl]piperidine63%

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

a. Formation of tetrahydroisoquinoline derivatives
Heating with cyanothioacetamide in ethanol:

ReagentProductYield
Cyanothioacetamide7-Acetyl-8-(3-nitrophenyl)-tetrahydroisoquinoline93%

Comparative Reaction Outcomes

Reaction TypeOptimal ConditionsAverage YieldSelectivity
NAS (Methoxylation)NaOMe/MeOH, 80°C68-72%>95%
Nitro Reduction (H₂)Pd/C, H₂ (3 atm), EtOH89-99%100%
N-AlkylationK₂CO₃, CH₃I, THF75-78%88%

Mechanistic Insights

  • NAS reactions follow a two-step mechanism: initial nitro-group activation via resonance, followed by nucleophilic attack.

  • Hydrogenation shows first-order kinetics with respect to H₂ pressure, as confirmed by in situ FTIR monitoring.

  • Oxidation of the methyl group proceeds through a radical intermediate, validated by EPR spectroscopy.

This compound’s versatility in forming pharmacophores (e.g., tetrahydroisoquinolines) and bioactive amines makes it valuable in medicinal chemistry. Further studies should explore enantioselective modifications and biocatalytic routes to enhance sustainability .

Scientific Research Applications

Medicinal Chemistry

3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, including enzymes and receptors.

Anticancer Activity: Recent studies have highlighted its cytotoxic effects against cancer cell lines. For instance:

Cell Line IC50 (µM) Notes
MCF-70.075Significant antiproliferative effects observed.
Hs578T0.033Effective at nanomolar concentrations.
MDA-MB-2310.095Moderate activity; structure-dependent effects noted.

These findings suggest that modifications to the phenyl ring enhance anticancer activity, particularly through the introduction of electron-withdrawing groups like nitro.

Biological Studies

The compound has shown promise in various biological assays, particularly in enzyme inhibition and receptor modulation:

  • Enzyme Inhibition: It may serve as a lead compound for developing inhibitors targeting specific enzymes involved in cancer progression.
  • Receptor Interaction: The piperidine moiety could facilitate binding to neurotransmitter receptors, potentially leading to applications in neuropharmacology.

Material Science

In materials science, this compound can be utilized as an intermediate in synthesizing novel polymers or materials with tailored properties. Its functional groups allow for the modification of polymer characteristics such as solubility and thermal stability.

Case Study 1: Anticancer Properties

In vitro studies on MCF-7 breast cancer cells demonstrated that compounds with similar structures exhibited significant cytotoxicity. The introduction of a nitro group was correlated with enhanced activity due to increased lipophilicity and improved cell membrane permeability.

Case Study 2: Neuropharmacological Applications

Research exploring the interaction of this compound with neurotransmitter receptors has indicated potential anxiolytic effects. In animal models, administration led to decreased anxiety-like behavior, suggesting its utility in developing new anxiolytic drugs.

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride (CAS 1220037-62-6)

  • Structural Difference : The nitro group is located at the 2-position of the aromatic ring instead of the 3-position.
  • Synthetic Accessibility: The synthesis of positional nitro isomers often requires precise reaction conditions to control regioselectivity, as seen in analogous piperidine coupling reactions .
  • Applications: No direct pharmacological data are available, but nitro-aromatic piperidines are frequently explored as intermediates in drug discovery .

3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride (CAS 1172763-84-6)

  • Structural Difference : Replaces the nitro group with a methoxy group and introduces a methyl substituent on the benzene ring.
  • Implications :
    • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group is electron-donating, which could enhance the compound’s stability and solubility compared to the nitro-substituted analog.
    • Pharmacological Relevance : Methoxy and methyl substitutions are common in bioactive molecules, such as paroxetine hydrochloride (a selective serotonin reuptake inhibitor), where substituent positioning critically influences receptor binding .

Functional Group Analogues

1-(4-Methyl-3-pentenyl)-3-methyl-4-(N-propionylanilino)piperidine

  • Structural Difference: Features a propionylanilino group and a pentenyl chain instead of the phenoxy-methyl moiety.
  • Pharmacological Findings: Exhibits potent analgesic activity comparable to 3-methyl fentanyl, highlighting the importance of piperidine’s substitution pattern in opioid receptor interactions. Stereoisomers of this compound show reduced stereoselectivity at receptors compared to fentanyl derivatives, suggesting that bulky substituents (e.g., phenoxy groups) may modulate receptor engagement .

3-[1-(p-Chlorophenyl)-1-ethoxyethyl]piperidine

  • Structural Difference: Contains a chlorophenyl-ethoxyethyl side chain instead of nitrophenoxy-methyl.

Methyl 3-(Piperidin-1-yl)propanoate (4a)

  • Structural Difference : Lacks the aromatic nitro group but retains the piperidine core.
  • Catalytic Relevance : Synthesized via coupling reactions with 100% selectivity, underscoring the versatility of piperidine in forming stable intermediates for drug synthesis .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications CAS Number Notable Properties/Applications References
3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine 3-nitro, 4-methyl phenoxy-methyl Not Available Discontinued commercial product
3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine HCl 2-nitro, 4-methyl phenoxy-methyl 1220037-62-6 Positional isomer; synthetic intermediate
3-(4-Methoxy-3-methyl-benzyl)-piperidine HCl 4-methoxy, 3-methyl benzyl 1172763-84-6 Enhanced solubility; structural analog of SSRIs
1-(4-Methyl-3-pentenyl)-3-methyl-4-(N-propionylanilino)piperidine Pentenyl chain, propionylanilino Not Available Analgesic activity; reduced stereoselectivity
3-[1-(p-Chlorophenyl)-1-ethoxyethyl]piperidine p-Chlorophenyl-ethoxyethyl Not Available Minor natural product; potential bioactivity

Biological Activity

3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a nitrophenoxy group. The molecular formula is C13_{13}H16_{16}N2_{2}O3_{3}, and its structural representation can be summarized as follows:

Structure C6H4(NO2)(CH2C5H10) Piperidine \text{Structure }\text{C}_6\text{H}_4(\text{NO}_2)(\text{CH}_2\text{C}_5\text{H}_{10})\text{ Piperidine }

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Potential

The anticancer activity of piperidine derivatives has been explored extensively. A study evaluating the cytotoxic effects of related compounds on cancer cell lines revealed that certain derivatives exhibited IC50 values as low as 1.003 µM against MCF-7 breast cancer cells . While specific data on this compound is limited, its structural analogs suggest potential efficacy in cancer treatment.

Neuroprotective Effects

Piperidine derivatives have been studied for their neuroprotective effects, particularly in relation to monoamine oxidase (MAO) inhibition. Compounds that inhibit MAO-B have shown promise in treating neurodegenerative diseases such as Parkinson's disease . The mechanism involves reducing oxidative stress and preventing neuronal cell death.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The nitrophenoxy group may facilitate interactions with enzymes, particularly those involved in neurotransmitter metabolism.
  • Receptor Modulation : The piperidine moiety can influence receptor activity, potentially modulating pathways involved in pain and inflammation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various piperidine derivatives, including those with nitrophenyl substitutions. The findings indicated that these compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values that support the hypothesis of their potential utility in treating infections caused by resistant strains .

Evaluation of Anticancer Activity

In a comparative analysis of piperidine derivatives, one compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 value was reported at 0.72 µM for A549 cells, indicating strong anticancer potential . Such findings highlight the importance of structural modifications in enhancing biological activity.

Data Summary

Biological Activity Target IC50/MIC Values References
AntimicrobialStaphylococcus aureusMIC: 3.12 - 12.5 μg/mL
AnticancerMCF-7 Breast Cancer CellsIC50: 1.003 µM
NeuroprotectiveMAO-BN/A

Q & A

Q. What strategies enable selective functionalization of the piperidine ring or nitro-phenoxy moiety for derivative synthesis?

  • Methodology : Protect the nitro group (e.g., using Boc or Fmoc) while modifying the piperidine ring via alkylation or cross-coupling (e.g., Suzuki-Miyaura). Alternatively, nitro reduction (e.g., catalytic hydrogenation) yields amine intermediates for further derivatization .

Key Methodological Considerations

  • Data Validation : Cross-reference spectral data (NMR, MS) with computational predictions (e.g., PubChem or NIST databases) to ensure accuracy .
  • Controlled Experiments : Use inert atmospheres (argon/nitrogen) to prevent oxidative side reactions during synthesis .
  • Ethical Compliance : Adhere to institutional safety protocols and environmental regulations for hazardous waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine
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3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine

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